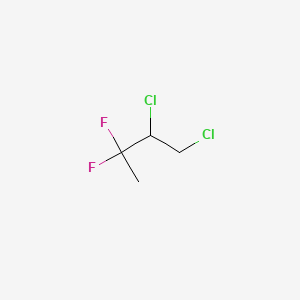
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is a chemical compound known for its significant pharmacological properties. It is commonly used in the treatment of various psychiatric disorders due to its potent antipsychotic effects. This compound is a member of the thioxanthene class of antipsychotic agents, which are structurally related to phenothiazines but possess distinct pharmacological profiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core is synthesized through a cyclization reaction involving a suitable precursor, such as a diaryl sulfide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a halogen exchange reaction, typically using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: Thioxanthene derivatives can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.
Substitution: Nucleophilic substitution reactions are common, particularly at the dimethylamino group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthenes.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of thioxanthene derivatives. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
Biologically, Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is studied for its interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. This makes it a valuable tool in neuropharmacology research.
Medicine
Medically, this compound is used as an antipsychotic agent. It is effective in treating conditions such as schizophrenia, bipolar disorder, and severe anxiety. Its pharmacological profile includes sedative and antiemetic properties, making it useful in managing agitation and nausea in psychiatric patients.
Industry
In the pharmaceutical industry, this compound is utilized in the formulation of various antipsychotic medications. Its stability and efficacy make it a preferred choice for long-term treatment regimens.
作用机制
The mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- involves antagonism of dopamine D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of excess dopamine, which is believed to contribute to the symptoms of psychosis. Additionally, it has affinity for serotonin receptors, which may contribute to its mood-stabilizing effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.
Fluphenazine: Another phenothiazine derivative with higher potency but increased risk of extrapyramidal side effects.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is unique due to its trifluoromethyl group, which enhances its lipophilicity and central nervous system penetration. This structural feature contributes to its potent antipsychotic effects and distinguishes it from other thioxanthene and phenothiazine derivatives.
属性
CAS 编号 |
37028-40-3 |
|---|---|
分子式 |
C19H19ClF3NS |
分子量 |
385.9 g/mol |
IUPAC 名称 |
(3Z)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; |
InChI 键 |
KAKFVUQHGXFCIM-KIUKIJHYSA-N |
手性 SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


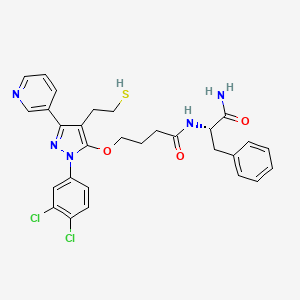
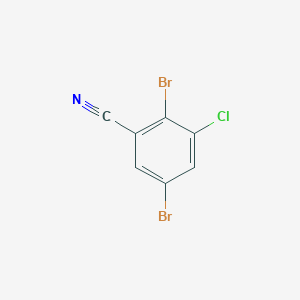
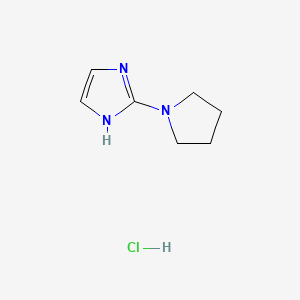
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
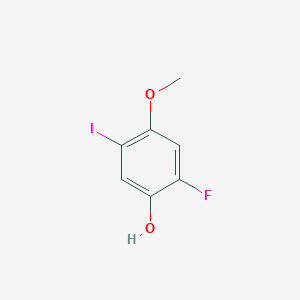
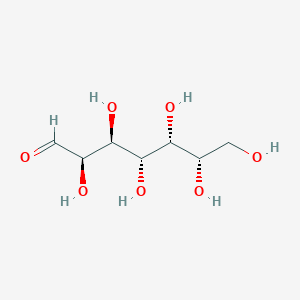
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


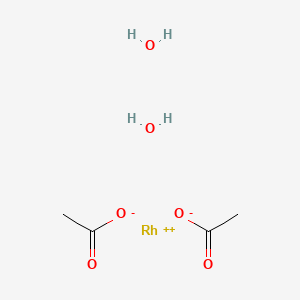
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
